molecular formula C8H19N2P B14618241 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine CAS No. 58978-90-8

2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine

Cat. No.: B14618241
CAS No.: 58978-90-8
M. Wt: 174.22 g/mol
InChI Key: XSWUOXKPGZIKTH-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is an organophosphorus compound that features a phosphorus atom bonded to two nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of tert-butylamine with a phosphorus trichloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the desired diazaphospholidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrogen atoms under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted diazaphospholidine derivatives.

Scientific Research Applications

2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The nitrogen atoms in the ring can also engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorine
  • 2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphosphorane

Uniqueness

2-tert-Butyl-1,3-dimethyl-1,3,2-diazaphospholidine is unique due to its specific ring structure and the presence of both tert-butyl and dimethyl groups. These structural features confer distinct chemical reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

58978-90-8

Molecular Formula

C8H19N2P

Molecular Weight

174.22 g/mol

IUPAC Name

2-tert-butyl-1,3-dimethyl-1,3,2-diazaphospholidine

InChI

InChI=1S/C8H19N2P/c1-8(2,3)11-9(4)6-7-10(11)5/h6-7H2,1-5H3

InChI Key

XSWUOXKPGZIKTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1N(CCN1C)C

Origin of Product

United States

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